1-Bromo-9-[(2-methylphenyl)methyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-9-[(2-methylphenyl)methyl]anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This particular compound features a bromine atom at the 1-position and a 2-methylphenylmethyl group at the 9-position of the anthracene core.
Preparation Methods
Chemical Reactions Analysis
1-Bromo-9-[(2-methylphenyl)methyl]anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-9-[(2-methylphenyl)methyl]anthracene has several scientific research applications:
Organic Electronics: It is used in the development of OLEDs due to its photophysical properties.
Fluorescent Probes: The compound’s fluorescence makes it suitable for use as a fluorescent probe in biological and chemical research.
Photon Upconversion: It is employed in triplet-triplet annihilation photon upconversion systems, which are used to convert low-energy photons into higher-energy photons.
Mechanism of Action
The mechanism of action of 1-Bromo-9-[(2-methylphenyl)methyl]anthracene involves its interaction with light and other molecules. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. In photon upconversion systems, it participates in triplet-triplet annihilation processes, where two triplet-state molecules interact to form one singlet-state molecule, emitting higher-energy photons .
Comparison with Similar Compounds
1-Bromo-9-[(2-methylphenyl)methyl]anthracene can be compared with other anthracene derivatives such as:
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: This compound has similar photophysical properties but different substituents, affecting its fluorescence quantum yield.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield, it is often used as a benchmark in photon upconversion systems.
The uniqueness of this compound lies in its specific substitution pattern, which influences its photophysical properties and reactivity.
Properties
CAS No. |
130927-57-0 |
---|---|
Molecular Formula |
C22H17Br |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1-bromo-9-[(2-methylphenyl)methyl]anthracene |
InChI |
InChI=1S/C22H17Br/c1-15-7-2-3-8-16(15)14-20-19-11-5-4-9-17(19)13-18-10-6-12-21(23)22(18)20/h2-13H,14H2,1H3 |
InChI Key |
WKJVEFJLCBZKCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=C3C(=CC4=CC=CC=C42)C=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.